molecular formula C9H14O3 B2840541 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid CAS No. 2228295-88-1

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid

Cat. No.: B2840541
CAS No.: 2228295-88-1
M. Wt: 170.208
InChI Key: UPKXMUDJGQGEFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the hydroxyl and acetic acid groups. One common synthetic route includes the cyclization of a suitable precursor to form the spiro[3.3]heptane core, followed by hydroxylation and carboxylation reactions . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely . The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkoxides, amines) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-{3-Oxospiro[3.3]heptan-1-yl}acetic acid, while reduction of the carboxylic acid group can produce 2-{3-Hydroxyspiro[3.3]heptan-1-yl}ethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid is unique due to its specific combination of a spirocyclic ring system with hydroxyl and acetic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXMUDJGQGEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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